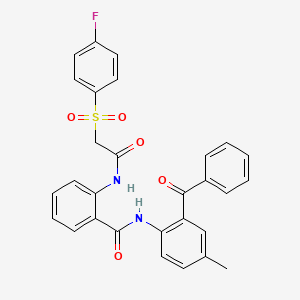

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

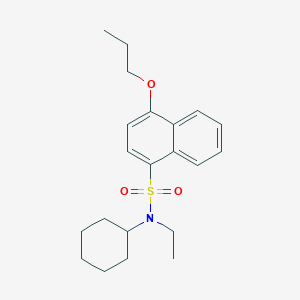

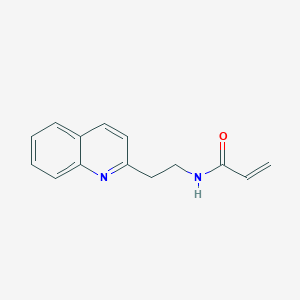

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H17NO2S2 and its molecular weight is 379.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metal Complex Synthesis

The synthesis and characterization of Ni(II) and Pd(II) complexes using thiophene-appended Schiff base ligands demonstrate the application of similar naphthamide derivatives in creating metal-organic frameworks with potential electrochemical and photophysical properties. These complexes are synthesized by condensation reactions and characterized by X-ray crystallography and DFT calculations, indicating their structural and electronic configurations suitable for various applications in catalysis and material science (Kundu, Pramanik, Mondal, & Mondal, 2016).

Biodesulfurization

The biodesulfurization capabilities of Mycobacterium phlei WU-F1 on naphthothiophene derivatives highlight the potential of using specific bacterial strains to remove sulfur from fossil fuels. This research demonstrates how certain microorganisms can specifically target and break down sulfur-containing organic molecules, suggesting a pathway for environmentally friendly desulfurization processes (Furuya, Kirimura, Kino, & Usami, 2001).

Cognitive Enhancing Agents

Research on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including naphthalene and thiophene derivatives, explores their antiamnestic (AA) and antihypoxic (AH) activities. This study indicates the potential of these compounds in developing treatments for cognitive impairments, showcasing the broad applications of naphthamide derivatives in neurological research (Ono et al., 1995).

DNA Interaction Studies

The synthesis of Schiff base ligands and their metal complexes, including studies on their interaction with DNA, reveals the application of naphthamide derivatives in understanding the molecular basis of DNA-ligand interactions. These insights are crucial for drug design and the development of new therapeutic agents targeting genetic material (Kurt, Temel, Atlan, & Kaya, 2020).

Fluorescence Sensing

A naphthalene-thiophene hybrid molecule acting as a molecular AND logic gate for detecting Zn2+ and OAc- ions through fluorescence signals illustrates the application of naphthamide derivatives in sensor technology. This capability to detect specific ions at low concentrations paves the way for developing sensitive diagnostic tools and environmental monitoring sensors (Karak et al., 2013).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(18-8-3-6-15-5-1-2-7-17(15)18)22-14-21(24,16-10-12-25-13-16)19-9-4-11-26-19/h1-13,24H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGUMMQLFCANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)